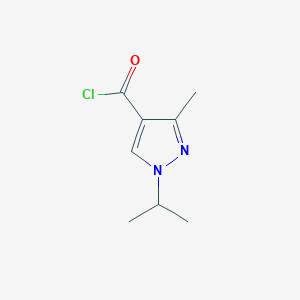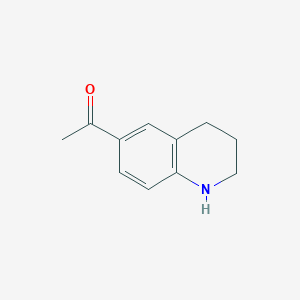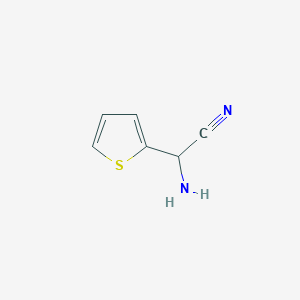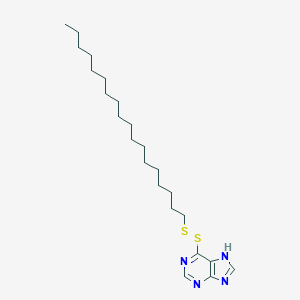
1-Isopropyl-3-methyl-1H-pyrazole-4-carbonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Isopropyl-3-methyl-1H-pyrazole-4-carbonyl chloride, also known as IMPY, is a chemical compound that has been widely studied in recent years due to its potential applications in both scientific research and industrial processes. IMPY is a member of the pyrazole family, which is a group of heterocyclic compounds containing a nitrogen atom in the ring structure. It is a colorless, volatile liquid with a sweet, acrid odor. IMPY has been used in the synthesis of various organic compounds, such as heterocyclic compounds, aryl amines, and aryl halides. It has also been used in the development of pharmaceuticals, pesticides, and other industrial products.
Aplicaciones Científicas De Investigación
Heterocyclic Compound Synthesis
Pyrazole derivatives serve as vital building blocks in the synthesis of diverse heterocyclic compounds. The unique reactivity of pyrazole-based compounds facilitates the generation of a wide range of heterocyclic frameworks, including imidazoles, thiazoles, and pyrimidines, under mild reaction conditions. These compounds find applications in the synthesis of dyes and other valuable chemical entities (Gomaa & Ali, 2020).
Drug Metabolism Studies
Pyrazole derivatives are instrumental in studying drug metabolism, particularly in assessing the selectivity and potency of cytochrome P450 enzyme inhibitors. Such studies are critical for understanding drug-drug interactions and the metabolic pathways of pharmaceuticals, paving the way for safer and more effective drug development (Khojasteh et al., 2011).
Anticancer Agent Development
Research into pyrazoline derivatives highlights their significant potential in developing new anticancer agents. These compounds exhibit a broad spectrum of biological activities, making them attractive candidates for anticancer drug discovery. The synthesis strategies and biological evaluations of pyrazoline derivatives provide a foundation for identifying novel therapeutic agents with enhanced efficacy against various cancer types (Ray et al., 2022).
Safety and Hazards
Mecanismo De Acción
Target of Action
Similar compounds have been shown to interact with various enzymes and receptors, which play crucial roles in cellular processes .
Mode of Action
It’s known that halides like this compound typically react via an sn1 or sn2 pathway, depending on the nature of the carbon they are attached to . In these reactions, the halide (in this case, chloride) acts as a leaving group, allowing the compound to interact with its target .
Biochemical Pathways
Similar compounds have been shown to impact various biochemical pathways, leading to downstream effects on cellular processes .
Result of Action
Similar compounds have shown various biological activities, including antiproliferative effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 1-Isopropyl-3-methyl-1H-pyrazole-4-carbonyl chloride . Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets.
Propiedades
IUPAC Name |
3-methyl-1-propan-2-ylpyrazole-4-carbonyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClN2O/c1-5(2)11-4-7(8(9)12)6(3)10-11/h4-5H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOHWFEIKEHDXAQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1C(=O)Cl)C(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50559013 |
Source


|
| Record name | 3-Methyl-1-(propan-2-yl)-1H-pyrazole-4-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50559013 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.64 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
113100-62-2 |
Source


|
| Record name | 3-Methyl-1-(1-methylethyl)-1H-pyrazole-4-carbonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=113100-62-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Methyl-1-(propan-2-yl)-1H-pyrazole-4-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50559013 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-chloro-N-[cyano(thiophen-2-yl)methyl]acetamide](/img/structure/B45549.png)






![S-[3-(1,3-dioxoisoindol-2-yl)oxypropyl] ethanethioate](/img/structure/B45571.png)

![2-[4-[[(2S)-oxiran-2-yl]methoxy]phenyl]acetamide](/img/structure/B45574.png)
![Ethyl 6-[(4,4-dimethyl-1-oxido-3,4-dihydro-2H-thiochromen-6-yl)ethynyl]nicotinate](/img/structure/B45575.png)

